3-bromo-1-phenylpropane-1,2-dione
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Overview
Description
3-Bromo-1-phenylpropane-1,2-dione is an organic compound with the molecular formula C9H7BrO2 and a molecular weight of 227.06 g/mol . . This compound is characterized by the presence of a bromine atom attached to a phenylpropane-1,2-dione structure, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-phenylpropane-1,2-dione typically involves the bromination of 1-phenylpropane-1,2-dione. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-phenylpropane-1,2-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can participate in addition reactions with alkenes or alkynes to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while reduction with sodium borohydride produces the corresponding alcohol .
Scientific Research Applications
3-Bromo-1-phenylpropane-1,2-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-1-phenylpropane-1,2-dione involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the dione functionality.
3-Bromo-1-phenyl-1-propene: Contains a double bond instead of the dione group.
2-Bromo-1-phenylpropane: The bromine atom is attached to a different carbon in the chain.
Uniqueness
3-Bromo-1-phenylpropane-1,2-dione is unique due to its combination of a bromine atom and a dione group, which imparts distinct reactivity and biological activity compared to its analogs . This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
29634-62-6 |
---|---|
Molecular Formula |
C9H7BrO2 |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
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